molecular formula C21H25ClO5S B1681961 Sotagliflozin CAS No. 1018899-04-1

Sotagliflozin

Numéro de catalogue B1681961
Numéro CAS: 1018899-04-1
Poids moléculaire: 424.9 g/mol
Clé InChI: QKDRXGFQVGOQKS-CRSSMBPESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sotagliflozin is a medication used to reduce the risk of death due to heart failure . It is a dual sodium-glucose co-transporter-1 and 2 inhibitor that reduces both postprandial glucose and insulin levels by delaying intestinal glucose absorption . It is sold under the brand name Inpefa among others .


Synthesis Analysis

The development of an efficient manufacturing process for sotagliflozin is described in a study . Sotagliflozin features five contiguous chiral centers on the carbohydrate core flanked by a thioether group and a biaryl moiety . Three chiral centers are obtained from the starting material L-xylose, while the other two were established via three highly stereoselective transformations .


Molecular Structure Analysis

The molecular formula of Sotagliflozin is C21H25ClO5S . The molecular weight is 424.94 g/mol . The structure of Sotagliflozin was analyzed using cryo-electron microscopy .


Chemical Reactions Analysis

Sotagliflozin is a sodium-glucose co-transporter 1 and 2 inhibitor that reduces both postprandial glucose and insulin levels by delaying intestinal glucose absorption . The synthesis of these N-glycoside derivatives was done via click reactions and chemistry similar to the Ullmann reaction .


Physical And Chemical Properties Analysis

The molecular formula of Sotagliflozin is C21H25ClO5S . The molecular weight is 424.94 g/mol . The appearance of Sotagliflozin is white to off-white solid .

Applications De Recherche Scientifique

Summary of the Application

Sotagliflozin is a dual sodium-glucose co-transporter-2 and 1 (SGLT2/1) inhibitor used for the treatment of both type 1 (T1D) and type 2 diabetes (T2D) . It inhibits renal sodium-glucose co-transporter 2, leading to significant excretion of glucose in the urine, and intestinal SGLT-1, delaying glucose absorption and therefore reducing post-prandial glucose .

Methods of Application or Experimental Procedures

Sotagliflozin is administered orally as an adjunct to insulin therapy . The drug’s mechanism of action involves inhibiting sodium-glucose co-transporters, thus decreasing the renal glucose threshold and promoting urinary glucose excretion .

Results or Outcomes

Clinical trials have shown that sotagliflozin improves glycated hemoglobin in adults with T2D, with beneficial effects on body weight and blood pressure . Similar results have been obtained in adults with T1D treated with either continuous subcutaneous insulin infusion or multiple daily insulin injections .

2. Treatment of Heart Failure

Summary of the Application

Sotagliflozin has been approved by the US Food And Drug Administration (FDA) for reducing the risks of cardiovascular death and hospitalization due to heart failure (HF) . It has shown to reduce the risk of cardiac death and hospitalization due to heart failure across a spectrum of ejection fraction in patients with type 2 DM, chronic kidney diseases (CKD), and other risk factors of CVD .

Methods of Application or Experimental Procedures

Sotagliflozin is administered orally. It increases glucose excretion in urine by inhibiting SGLT2 and delays intestinal glucose absorption by acting on SGLT1 .

Results or Outcomes

The SOLOIST-WHF trial demonstrated that the primary endpoint was significantly lower in the sotagliflozin group than the placebo group by 33% . The SCORED trial showed that among patients with type 2 DM, CKD, and additional CVD risk factors, sotagliflozin significantly reduced the total primary endpoint events as compared to placebo .

Safety And Hazards

Sotagliflozin therapy, initiated before or shortly after discharge, resulted in a significantly lower total number of deaths from cardiovascular causes and hospitalizations and urgent visits for heart failure than placebo but was associated with adverse events . Diarrhea, genital mycotic infections, volume depletion, and diabetic ketoacidosis were more common with sotagliflozin than with placebo .

Propriétés

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methylsulfanyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO5S/c1-3-26-15-7-4-12(5-8-15)10-14-11-13(6-9-16(14)22)20-18(24)17(23)19(25)21(27-20)28-2/h4-9,11,17-21,23-25H,3,10H2,1-2H3/t17-,18-,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDRXGFQVGOQKS-CRSSMBPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)SC)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)SC)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20144314
Record name LX-4211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Sodium-glucose co-transporter types 1 and 2 (SGLT1 and SGLT2) are integral in the transport of glucose in the body. SGLT1 is the major transporter for glucose absorption in the gastrointestinal tract, while SGLT2 is the predominant transporter responsible for reabsorption of glucose in the glomerulus. Sotagliflozin is a dual inhibitor of both SGLT1 and SGLT2. Inhibition of SGLT1 results in a delay in glucose absorption and a blunting of postprandial hyperglycemia, while inhibition of SGLT2 reduces renal reabsorption of filtered glucose, thereby increasing urinary glucose excretion.
Record name Sotagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12713
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Sotagliflozin

CAS RN

1018899-04-1
Record name Sotagliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018899-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sotagliflozin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018899041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sotagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12713
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LX-4211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(Methylthio)tetrahydro-2H-pyran-3,4,5-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOTAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B4ZBS263Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sotagliflozin
Reactant of Route 2
Reactant of Route 2
Sotagliflozin
Reactant of Route 3
Sotagliflozin
Reactant of Route 4
Sotagliflozin
Reactant of Route 5
Sotagliflozin
Reactant of Route 6
Reactant of Route 6
Sotagliflozin

Citations

For This Compound
3,910
Citations
CMA Cefalo, F Cinti, S Moffa… - Cardiovascular …, 2019 - cardiab.biomedcentral.com
… As reported below, sotagliflozin does not seem to affect renal SGLT-1, suggesting … sotagliflozin acts as a potent intestinal SGLT1 inhibitor because there are higher levels of sotagliflozin …
Number of citations: 111 cardiab.biomedcentral.com
P Lapuerta, B Zambrowicz… - … and Vascular Disease …, 2015 - journals.sagepub.com
… The ability of sotagliflozin in vitro to inhibit SGLT1 and SGLT2 was established. Sotagliflozin … These results indicated that sotagliflozin is a dual inhibitor of SGLT1 and SGLT2 with …
Number of citations: 119 journals.sagepub.com
DL Bhatt, M Szarek, PG Steg, CP Cannon… - … England Journal of …, 2021 - Mass Medical Soc
… the sotagliflozin group and 614 to the placebo group) and were followed for a median of 9.0 months; the first dose of sotagliflozin … occurred (245 in the sotagliflozin group and 355 in the …
Number of citations: 239 www.nejm.org
DL Bhatt, M Szarek, B Pitt, CP Cannon… - … England Journal of …, 2021 - Mass Medical Soc
… Sotagliflozin is an SGLT2 inhibitor that also inhibits … We conducted this trial to determine whether sotagliflozin was … , we aimed to examine whether sotagliflozin would reduce the total …
Number of citations: 737 www.nejm.org
I Avgerinos, T Karagiannis, P Kakotrichi… - Diabetes, Obesity …, 2022 - Wiley Online Library
Aim To assess the efficacy and safety of sotagliflozin in patients with type 2 diabetes. Methods We searched Medline, Embase, the Cochrane Library, and grey literature sources up to …
Number of citations: 14 dom-pubs.onlinelibrary.wiley.com
SK Garg, RR Henry, P Banks, JB Buse… - … England Journal of …, 2017 - Mass Medical Soc
Background In most patients with type 1 diabetes, adequate glycemic control is not achieved with insulin therapy alone. We evaluated the safety and efficacy of sotagliflozin, an oral …
Number of citations: 363 www.nejm.org
AT Sands, BP Zambrowicz, J Rosenstock… - Diabetes …, 2015 - Am Diabetes Assoc
… reduction nearly doubled as sotagliflozin dose increased in … /1.73 m 2 ), sotagliflozin produced a significant decrease in PPG … We hypothesized that in type 1 diabetes, sotagliflozin would …
Number of citations: 230 diabetesjournals.org
ED Deeks - Drugs, 2019 - Springer
… sotagliflozin were largely maintained over 52 weeks of treatment. Overall, use of sotagliflozin … ; however, as with other SGLT inhibitors, sotagliflozin carries a risk of diabetic ketoacidosis (…
Number of citations: 20 link.springer.com
G Musso, R Gambino, M Cassader, E Paschetta - bmj, 2019 - bmj.com
… evaluating the effect of sotagliflozin versus active comparators or … Sotagliflozin reduced levels of glycated haemoglobin (HbA1c… Sotagliflozin improved time in range (weighted mean …
Number of citations: 82 www.bmj.com
JB Buse, SK Garg, J Rosenstock, TS Bailey… - Diabetes …, 2018 - Am Diabetes Assoc
… significantly by 2.5 points with sotagliflozin versus placebo (P < … sotagliflozin. Adjudicated diabetic ketoacidosis (DKA) occurred in 9 (3.4%) and 11 (4.2%) patients receiving sotagliflozin …
Number of citations: 183 diabetesjournals.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.